Ethyl 2-(trifluoromethoxy)benzoylformate
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Overview
Description
Ethyl 2-(trifluoromethoxy)benzoylformate is a chemical compound with the molecular formula C11H9F3O4 and a molecular weight of 262.184. This compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination approach, which uses reagents like XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient incorporation of the trifluoromethoxy group under mild conditions.
Industrial Production Methods
Industrial production of Ethyl 2-(trifluoromethoxy)benzoylformate may involve large-scale synthesis using similar desulfurization-fluorination techniques. The choice of reagents and reaction conditions can be optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethoxy)benzoylformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(trifluoromethoxy)benzoylformate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(trifluoromethoxy)benzoylformate involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 2-(trifluoromethoxy)benzoylformate can be compared with other trifluoromethoxy-containing compounds, such as:
Trifluoromethoxybenzene: A simpler compound with a similar trifluoromethoxy group but lacking the ester functionality.
Trifluoromethoxyphenylacetic acid: Contains both the trifluoromethoxy group and a carboxylic acid functionality, offering different reactivity and applications.
Trifluoromethoxybenzaldehyde: Features an aldehyde group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the ester functionality, providing a versatile building block for various chemical transformations and applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-[2-(trifluoromethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)18-11(12,13)14/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQNQHIWZWZZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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